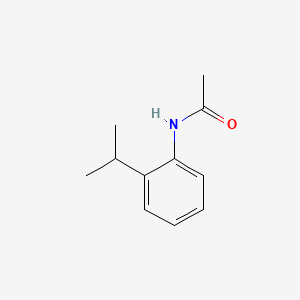
N-Methylfingolimod Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylfingolimod Hydrochloride is a derivative of Fingolimod, a compound initially derived from a fungal metabolite. Fingolimod is known for its immunomodulatory properties and is primarily used in the treatment of multiple sclerosis. This compound retains many of the beneficial properties of Fingolimod while potentially offering enhanced pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methylfingolimod Hydrochloride involves several steps, starting from the precursor Fingolimod. The key steps include:
Methylation: Fingolimod undergoes a methylation reaction to introduce the N-methyl group.
Hydrochloride Formation: The resulting N-Methylfingolimod is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale methylation and subsequent purification processes. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Methylfingolimod Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Methylfingolimod N-oxide, while reduction could produce N-Methylfingolimod .
Scientific Research Applications
N-Methylfingolimod Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for method development and validation.
Biology: The compound is studied for its effects on cellular signaling pathways and immune modulation.
Medicine: this compound is investigated for its potential therapeutic effects in neurodegenerative diseases, cancer, and other conditions.
Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes
Mechanism of Action
N-Methylfingolimod Hydrochloride exerts its effects by modulating sphingosine-1-phosphate receptors. These receptors are involved in various cellular processes, including immune cell trafficking and vascular integrity. By binding to these receptors, this compound can inhibit the egress of lymphocytes from lymph nodes, thereby reducing inflammation and immune responses .
Comparison with Similar Compounds
Fingolimod: The parent compound, known for its immunomodulatory effects.
Siponimod: Another sphingosine-1-phosphate receptor modulator with similar therapeutic applications.
Ozanimod: A newer compound in the same class, used for treating multiple sclerosis.
Uniqueness: N-Methylfingolimod Hydrochloride is unique due to its enhanced pharmacological profile compared to Fingolimod. The addition of the N-methyl group may improve its efficacy and reduce potential side effects. This makes it a promising candidate for further research and development .
Properties
CAS No. |
1404233-80-2 |
|---|---|
Molecular Formula |
C₂₀H₃₆ClNO₂ |
Molecular Weight |
357.96 |
Synonyms |
2-(Methylamino)-2-[2-(4-octylphenyl)ethyl]-1,3-Propanediol Hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide](/img/structure/B1144612.png)

